molecular formula C19H21N5O3S B2954598 N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-44-6

N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2954598
M. Wt: 399.47
InChI Key: LUOLYXQYNPLSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be synthesized via a reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is established based on spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions of hydrazonoyl halides and cycloaddition with dipolarophiles .

Scientific Research Applications

CNS Depressant Activity

  • Synthesis and Evaluation for CNS Depressant Activity: Derivatives of the compound have been synthesized and evaluated for central nervous system depressant activity. Some synthesized compounds showed marked sedative action (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Structural Studies and Crystallography

  • X-Ray Structure Determination: Research has been conducted on closely related compounds, focusing on their structure and formation. This includes the X-ray structure determination of derivatives, contributing to the understanding of molecular structure (Banfield, Fallon, & Gatehouse, 1987).
  • Crystal Structures of Derivatives: Studies on the crystal structures of similar compounds have been conducted, revealing insights into their molecular conformations (Subasri et al., 2016).

Anticonvulsant Activity

  • Anticonvulsant Agents: There has been research into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, closely related to the target compound. These studies include synthesis, docking study, and pharmacological evaluation, showing moderate anticonvulsant activity in certain derivatives (Severina et al., 2020).

Radioisotope Labeling and PET Imaging

  • Radiosynthesis for PET Imaging: Derivatives of the compound have been used in the synthesis of selective radioligands for imaging purposes, such as the translocator protein (18 kDa) with PET, showcasing its potential in medical imaging and diagnostics (Dollé et al., 2008).

Antitumor Activity

  • Synthesis and Evaluation for Antitumor Activity: Research has been done on the synthesis of novel derivatives with potential antitumor activity. This includes molecular docking and DFT studies, highlighting their potential application in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

N-(2-phenylethyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-21-16-15(18(26)24(3)19(27)23(16)2)17(22-12)28-11-14(25)20-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLYXQYNPLSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.